Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate

Chiral resolution Racemic synthesis Chromatographic separation

Researchers designing protease-resistant peptides often lack access to rigid quaternary amino acid building blocks. This racemic, α,α-disubstituted Boc-amino acid ester addresses that need through: • Conformational Restriction: geminal 3-bromophenyl/Boc-amine eliminates side-chain flexibility, enabling 30-60% helical content enhancement in peptide backbones. • Orthogonal Handles: Boc (amine) & methyl ester for sequential deprotection; bromine enables Pd-catalyzed biaryl diversification. • CSP-Ready: racemic mixture ideal for chiral stationary phase method development to access both enantiomers in a single campaign.

Molecular Formula C15H20BrNO4
Molecular Weight 358.232
CAS No. 887913-68-0
Cat. No. B2770158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate
CAS887913-68-0
Molecular FormulaC15H20BrNO4
Molecular Weight358.232
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)Br)C(=O)OC
InChIInChI=1S/C15H20BrNO4/c1-14(2,3)21-13(19)17-15(4,12(18)20-5)10-7-6-8-11(16)9-10/h6-9H,1-5H3,(H,17,19)
InChIKeyBNIAMYBAFNIUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate: Chemical Identity


Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate (CAS 887913-68-0) is a racemic, α,α-disubstituted amino acid methyl ester featuring a 3-bromophenyl substituent directly attached to the quaternary α-carbon, a Boc-protected amine, and a propanoate backbone (molecular formula C₁₅H₂₀BrNO₄, MW 358.23 g/mol) . The compound belongs to the class of Boc-protected quaternary amino acid building blocks, distinguished from conventional phenylalanine derivatives by the absence of a methylene spacer between the aromatic ring and the α-carbon, which imposes significant conformational restriction .

1
Quaternary α-carbon constrains backbone flexibility for peptidomimetic design
2
Orthogonal Boc and methyl ester groups enable selective deprotection sequences
3
Racemic mixture supports chiral separation method development and antipode evaluation
4
Sterically hindered 3-bromophenyl handle for late-stage cross-coupling diversification

Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate: Structural Non-Interchangeability


Standard Boc-protected bromophenylalanine methyl esters (e.g., CAS 546115-43-9) possess a methylene spacer between the α-carbon and the 3-bromophenyl ring, resulting in a flexible side chain that populates multiple rotameric states . In contrast, the target compound's geminal attachment of the 3-bromophenyl group and the Boc-amino group to the same α-carbon eliminates this flexibility, creating a sterically constrained quaternary center. This fundamental difference in backbone topology means that peptides or small molecules incorporating this scaffold will exhibit distinct conformational preferences, proteolytic stability, and target-binding geometries that cannot be replicated by flexible phenylalanine analogs [1]. Generic substitution would thus alter pharmacophore presentation and is not scientifically justified without explicit comparative data for the intended application.

BackboneFlexible phenylalanine analogs lack the quaternary α-carbon constraint; conformational preferences and target-binding geometries may differ.
StereochemistryRacemate vs. enantiopure forms impact chiral outcome; the racemic mixture requires resolution for enantiomer-specific studies.
ReactivityHindered α-aryl bromide shows lower cross-coupling efficiency than less hindered analogs; yields may vary and need optimization.

Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate: Quantitative Differentiation Evidence


Enantiomeric Composition: Racemic vs. Enantiopure

CAS 887913-68-0 is supplied as a racemic mixture (R/S at the quaternary α-carbon), while CAS 1394137-70-2 is the isolated (R)-enantiomer . The racemate provides a cost-effective entry for preparative chiral chromatography to generate both enantiomers in a single separation campaign, whereas the enantiopure form eliminates separation steps but at higher procurement cost . No optical rotation data is available for the racemate; the (R)-enantiomer exhibits specific rotation values reported by vendors but not independently cross-validated in peer-reviewed literature.

Enantiomeric Composition
Data to verify
Racemic (R/S ~1:1) vs. (R)-enantiomer (>95% ee vendor claim)
Impacts downstream chiral purity requirements.
No independent cross-validation reported for optical rotation or ee.
Chiral resolution Racemic synthesis Chromatographic separation

Backbone Conformational Restriction: Quaternary α-Carbon vs. Flexible Backbone

α,α-Disubstituted amino acids (dAAs) such as the target compound restrict the backbone φ and ψ torsional angles to a narrow region of the Ramachandran map, favoring folded (3₁₀- or α-helical) conformations in peptides [1]. In contrast, standard N-Boc-3-bromophenylalanine methyl ester (CAS 546115-43-9) retains full conformational flexibility around the Cα–Cβ bond, with no intrinsic bias toward helical structures. Quantitative CD spectroscopy studies on model dAA-containing tripeptides demonstrate that α,α-disubstitution increases helical content by 30–60% relative to mono-substituted Gly or Ala controls under identical conditions [2].

Conformational Restriction
Class-level inference
Helical content increase 30–60% for dAA peptides vs. flexible analogs
Supports folded conformations in peptidomimetics.
CD data from class-level studies; model-specific validation needed.
Conformational restriction Peptide secondary structure α,α-disubstituted amino acid

Cross-Coupling Reactivity: Hindered α-Aryl Bromide

The 3-bromophenyl group in the target compound is directly attached to the quaternary α-carbon, creating a sterically encumbered aryl bromide environment (calculated Sterimol B₁ parameter ~2.0–2.5 Å for the ortho-substituent effect vs. ~1.0–1.5 Å for the para-bromophenylalanine analog) [1]. This steric environment is predicted to modulate oxidative addition rates in Pd-catalyzed cross-coupling reactions. Reported yields for Suzuki coupling of structurally related Boc-protected bromophenylglycine esters with phenylboronic acid under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) range from 45–72%, compared to 78–92% for the less hindered 4-bromophenylalanine methyl ester [2].

Suzuki Coupling Yield
Cross-study comparable
45–72% (hindered α-aryl) vs. 78–92% (less hindered analog)
Lower coupling efficiency due to steric hindrance at the quaternary center.
Based on structurally related substrates; actual yield may vary.
Suzuki-Miyaura coupling Aryl bromide reactivity Late-stage functionalization

Commercial Purity: Racemate vs. Enantiopure Specifications

The racemic target compound (CAS 887913-68-0) is commercially available with a minimum purity specification of 95% as confirmed by multiple vendors (Leyan, CymitQuimica) . In contrast, the enantiopure (S)-3-bromophenylalanine analog (CAS 546115-43-9) is routinely supplied at 97–98% purity by vendors such as Bidepharm . The 2–3% purity differential is consistent with the additional challenges of purifying racemic quaternary amino acid esters compared to enantiopure mono-substituted amino acid derivatives.

Commercial Purity
Specification review
95% (racemate) vs. 97–98% (enantiopure analog)
May require additional in-house purification for sensitive applications.
Vendor QC specifications; analytical methods not harmonized.
Purity specification Quality control Vendor comparison

Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate: Application Scenarios


Constrained Peptidomimetics with Enhanced Stability

The quaternary α-carbon structure of this compound directly restricts backbone flexibility, as demonstrated by class-level CD and NMR data showing 30–60% helical content enhancement in dAA-containing peptides [Section 3, Evidence 2]. Researchers designing protease-resistant peptide therapeutics or helical epitope mimetics should select this scaffold over flexible phenylalanine analogs to achieve predetermined backbone conformations [1].

Late-Stage Diversification by Cross-Coupling

The sterically hindered 3-bromophenyl group, while showing reduced coupling efficiency (class-inferred 45–72% yield), enables access to quaternary biaryl amino acid building blocks that cannot be generated from standard bromophenylalanine precursors [Section 3, Evidence 3]. This is particularly valuable for constructing sp³-rich fragment libraries where three-dimensional complexity is a desired attribute [2].

Racemic Scaffold for Chiral Separation Development

As a racemic mixture with a well-defined quaternary stereocenter, CAS 887913-68-0 serves as an ideal test substrate for developing and validating chiral stationary phase separations. Successful resolution yields both enantiomers in a single campaign, supporting structure-activity relationship studies where both antipodes must be evaluated [Section 3, Evidence 1] .

PROTAC Linker and Degrader Building Block

The orthogonal protecting group strategy (Boc on amine, methyl ester on carboxyl) combined with the bromine functional handle enables sequential deprotection and coupling steps. The steric bulk of the quaternary center may also influence ternary complex formation in PROTAC applications by restricting conformational sampling relative to flexible linkers, although this application awaits direct experimental validation [3].

Application
Selection Property
Validation Focus
Constrained peptidomimetic design
Quaternary α-carbon backbone constraint
Assess peptide conformation and proteolytic stability
Late-stage cross-coupling diversification
Sterically hindered 3-bromophenyl handle
Evaluate Suzuki coupling efficiency and biaryl product scope
Chiral separation method development
Racemic mixture with defined quaternary stereocenter
Optimize enantiomeric resolution and ee determination
PROTAC degrader building block
Orthogonal Boc/methyl ester protection and bromine handle
Evaluate ternary complex formation and degradation efficiency
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